molecular formula C15H14N6O2 B2884539 3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034282-90-9

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2884539
CAS RN: 2034282-90-9
M. Wt: 310.317
InChI Key: RJGNHXLMQDXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a component of this compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antibacterial Activity

New pyrazine derivatives, including “3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”, have been synthesized and exhibit antibacterial activity . This suggests potential applications in the development of new antibacterial drugs.

3. Influence of Steric Factors on Biological Activity The pyrrolidine ring’s stereogenicity of carbons highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This property could be exploited in the design of new drugs with specific biological profiles.

Exploration of Pharmacophore Space

The compound’s structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . This property is beneficial in drug discovery, as it enables the design of molecules that can interact with various biological targets.

Contribution to Molecular Stereochemistry

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . Stereochemistry is a crucial factor in drug design as it can significantly influence a drug’s pharmacokinetics and pharmacodynamics.

Increased Three-Dimensional (3D) Coverage

The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage . This property is advantageous in drug design as it allows for the creation of molecules with complex 3D structures, which can enhance selectivity and potency towards specific biological targets.

properties

IUPAC Name

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-10-7-20-13(8-19-10)15(22)21-5-2-11(9-21)23-14-12(6-16)17-3-4-18-14/h3-4,7-8,11H,2,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGNHXLMQDXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.